6-(Bromomethyl)spiro[2.4]heptane

Catalog No.
S3083634
CAS No.
2402829-37-0
M.F
C8H13Br
M. Wt
189.096
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)spiro[2.4]heptane

CAS Number

2402829-37-0

Product Name

6-(Bromomethyl)spiro[2.4]heptane

IUPAC Name

6-(bromomethyl)spiro[2.4]heptane

Molecular Formula

C8H13Br

Molecular Weight

189.096

InChI

InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2

InChI Key

FNVWZAFUJVFUEO-UHFFFAOYSA-N

SMILES

C1CC2(CC2)CC1CBr

Solubility

not available

6-(Bromomethyl)spiro[2.4]heptane is a spiro compound characterized by a unique bicyclic structure, which features a bromomethyl group that enhances its reactivity and versatility as an intermediate in organic synthesis. The spiro structure imparts rigidity and distinct stereochemical properties, making it valuable in various chemical applications. This compound is particularly notable for its potential use in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural characteristics and reactive functional groups.

  • Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions that can lead to the formation of new compounds.
  • Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its utility in synthetic chemistry.
  • Reduction: Reduction reactions can modify the spiro structure or the bromomethyl group, allowing for the generation of a variety of derivatives.

While specific biological activities of 6-(Bromomethyl)spiro[2.4]heptane are not extensively documented, compounds with similar spiro structures have been investigated for their potential pharmacological effects. The unique stereochemistry of spiro compounds often contributes to their biological activity, making them subjects of interest in drug discovery and development .

The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of a suitable precursor. A common method includes:

  • Bromination using N-bromosuccinimide (NBS): This method employs a radical initiator such as benzoyl peroxide in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
  • Industrial Production: On an industrial scale, continuous flow reactors may be used to maintain consistent reaction conditions and improve yield, allowing for precise control over temperature, pressure, and reagent addition .

6-(Bromomethyl)spiro[2.4]heptane has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology: Employed in enzyme mechanism studies and biochemical assays.
  • Medicine: Potential use in drug development due to its unique structural properties.
  • Industry: Utilized in producing specialty chemicals and materials with specific stereochemical requirements .

The interaction studies involving 6-(Bromomethyl)spiro[2.4]heptane primarily focus on its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The rigid spiro structure influences the reactivity and selectivity of the compound in various chemical processes, making it a valuable tool for exploring reaction mechanisms and developing new synthetic strategies .

Several compounds share structural similarities with 6-(Bromomethyl)spiro[2.4]heptane:

  • 6-(Chloromethyl)spiro[2.4]heptane
  • 6-(Iodomethyl)spiro[2.4]heptane
  • 1,1-Dimethyl-5-oxaspiro[2.4]heptane

Uniqueness

The uniqueness of 6-(Bromomethyl)spiro[2.4]heptane lies in its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. This enhanced reactivity makes it particularly useful for nucleophilic substitution reactions. Furthermore, the spiro structure imparts distinct stereochemical properties that differentiate it from other similar compounds, making it a valuable intermediate for synthesizing complex molecules with specific stereochemical requirements .

XLogP3

3.2

Dates

Modify: 2023-08-18

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